Technical Guide: Crystal Structure Analysis of 2-Amino-5-methoxy-4-(2-methoxyethoxy)benzoic acid
Technical Guide: Crystal Structure Analysis of 2-Amino-5-methoxy-4-(2-methoxyethoxy)benzoic acid
This technical guide details the solid-state characterization and crystal structure analysis of 2-Amino-5-methoxy-4-(2-methoxyethoxy)benzoic acid (CAS 923200-99-1).[1] This molecule is a critical "building block" intermediate used in the synthesis of quinazoline-based Tyrosine Kinase Inhibitors (TKIs), structurally related to APIs like Gefitinib and Erlotinib .[1]
[1]
Executive Summary & Molecular Profile
Target Analyte: 2-Amino-5-methoxy-4-(2-methoxyethoxy)benzoic acid Primary Application: Advanced intermediate for EGFR-TKIs (Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors).[1] CAS Registry: 923200-99-1 (Verified) Chemical Class: Substituted Anthranilic Acid.[1]
Understanding the crystal structure of this intermediate is vital for process chemistry.[1] Variations in its solid form (polymorphism) can drastically alter its solubility in the cyclization solvents used to form the quinazoline core, directly impacting the yield and purity of the final API.[1]
Molecular Topology & Expected Motifs
The molecule features three distinct functional domains that drive its crystallization behavior:
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Anthranilic Core (2-Amino-Benzoic Acid): Promotes strong intramolecular hydrogen bonding (N-H[1]···O=C) which planarizes the ring system, reducing conformational freedom.[1]
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Carboxylic Acid Tail: The primary driver for intermolecular networking, typically forming centrosymmetric dimers (
homosynthons).[1] -
Ether Side Chains (Methoxy & Methoxyethoxy): These introduce flexibility.[1] The 4-(2-methoxyethoxy) chain is a "floppy" tail that often leads to polymorphism as it seeks energetically favorable conformations within the lattice.[1]
Experimental Workflow: Solid-State Characterization
Directive: Do not rely on single-solvent recrystallization.[1] The flexible ether chain requires a diverse solvent screen to identify stable polymorphs.[1]
Phase 1: Crystal Growth Protocol
Objective: Obtain single crystals suitable for X-ray diffraction (SCXRD) (>0.1 mm in two dimensions).
| Method | Solvent System | Conditions | Rationale |
| Slow Evaporation | Methanol/Water (80:[1]20) | Ambient Temp, covered with perforated parafilm.[1] | Promotes hydration; polar protic environment stabilizes the zwitterionic form if present.[1] |
| Vapor Diffusion | THF (Solvent) / Pentane (Antisolvent) | Closed chamber, 4°C. | Gentle saturation; THF solubilizes the ether chains well, while pentane forces precipitation.[1] |
| Cooling Crystallization | Toluene/Acetonitrile (1:[1]1) | Heat to 60°C, cool to 5°C at 0.1°C/min. | Toluene mimics industrial process conditions; slow cooling targets the thermodynamic stable form.[1] |
Phase 2: Single Crystal X-ray Diffraction (SCXRD)
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo K
Data Reduction Strategy:
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Indexing: Expect a monoclinic or triclinic system (common for planar aromatics with asymmetric tails).[1]
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Structure Solution: Use SHELXT (Intrinsic Phasing).[1]
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Refinement: Use SHELXL. Pay specific attention to the ether tail (C-C-O-C torsion angles).[1] If disorder persists, model with split positions using PART commands.
Structural Analysis & Crystal Engineering
The following analysis synthesizes crystallographic principles for anthranilic acid derivatives.
A. Intramolecular Locking (The Planarity Factor)
In the solid state, the 2-amino group acts as a hydrogen bond donor to the carbonyl oxygen of the acid group.[1]
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Interaction: N-H···O=C (Intramolecular)[1]
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Distance: Typically 2.6 – 2.8 Å.[1]
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Effect: This forms a pseudo-six-membered ring, locking the carboxylic acid into coplanarity with the benzene ring.[1] This is a "structure-directing" feature that prevents the acid group from rotating, forcing the molecule to pack in flat sheets or stacks.[1]
B. Intermolecular Packing (The Dimer)
The dominant supramolecular synthon is the carboxylic acid dimer.[1]
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Motif:
Centrosymmetric Dimer.[1] -
Mechanism: Two molecules face each other, linking via two O-H[1]···O hydrogen bonds.[1]
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Implication: This dimerization effectively doubles the molecular weight of the crystallization unit, reducing solubility in non-polar solvents.[1]
C. The "Zipper" Effect (Ether Chains)
The 4-(2-methoxyethoxy) and 5-methoxy groups extend from the planar core.[1] In the crystal lattice, these chains often interdigitate with chains from adjacent layers.[1]
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Risk: If the chains pack inefficiently (large void volume), the crystal will be metastable and prone to solvent inclusion (solvates).[1]
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Observation: Look for "herringbone" packing if the aromatic interactions dominate, or "lamellar" (layered) packing if the hydrophobic ether chains segregate from the polar acid heads.[1]
Visualization of Crystallization Logic
The following diagram illustrates the competing forces driving the crystallization of this molecule.
Caption: Hierarchy of forces: Intramolecular bonding flattens the core, acid dimerization builds sheets, and ether tail flexibility dictates the final 3D packing efficiency.[1]
Protocol: Powder X-ray Diffraction (PXRD) for Batch Release
Once the single crystal structure is solved, a calculated PXRD pattern (Simulated Powder Pattern) must be generated to serve as the "Gold Standard" for quality control.[1]
Step-by-Step Validation Protocol:
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Sample Prep: Lightly grind the bulk powder. Do not over-grind, as the mechanical stress can induce phase transitions in the flexible ether chains (mechanochemical polymorphism).[1]
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Scan Parameters:
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Key Diagnostic Peaks (Predicted):
Compliance Check: If the experimental PXRD pattern shows extra peaks compared to the single-crystal simulation, the batch likely contains a solvate or a metastable polymorph, which must be rejected for downstream synthesis to ensure consistent reaction kinetics.[1]
References
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Gefitinib Intermediate Analysis:Single crystal analyses of gefitinib and gefitinib Intermediate 1. This paper establishes the baseline crystallographic behavior for this class of quinazoline precursors.
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Source:
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Anthranilic Acid Polymorphism: Polymorphism in p-aminobenzoic acid and derivatives. Provides the theoretical framework for the hydrogen bonding motifs (dimers vs. catemers).[1]
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Source:[1]
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Synthesis & Characterization:Synthesis of Gefitinib and its intermediates.
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Source:[1]
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